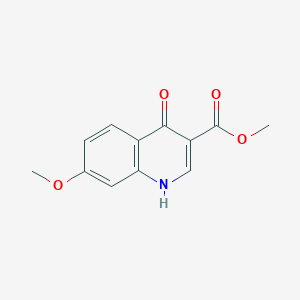
Methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a quinoline derivative with notable biological and chemical properties. Quinolines are a class of heterocyclic aromatic organic compounds, and this particular compound features hydroxyl and methoxy groups at specific positions on the quinoline ring, as well as a carboxylate ester group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline or its derivatives as the starting material.
Functional Group Modifications: The hydroxyl and methoxy groups are introduced through specific reactions such as hydroxylation and methoxylation.
Esterification: The carboxylate ester group is formed by reacting the carboxylic acid derivative with methanol in the presence of a catalyst.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in batches to ensure quality control and consistency.
Continuous Flow Process: Some production methods may use continuous flow chemistry to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can undergo reduction to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinolines depending on the nucleophile used.
科学研究应用
Chemistry: Methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: It has potential applications in the treatment of various diseases due to its bioactive properties. Research is ongoing to explore its efficacy in clinical settings.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
相似化合物的比较
Quinoline: The parent compound without the hydroxyl and methoxy groups.
4-Hydroxyquinoline: Lacks the methoxy group.
7-Methoxyquinoline: Lacks the hydroxyl group.
Uniqueness: Methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties.
This compound stands out among its peers for its versatility and potential applications across various fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications.
属性
IUPAC Name |
methyl 7-methoxy-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-7-3-4-8-10(5-7)13-6-9(11(8)14)12(15)17-2/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZHMQDANCVLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
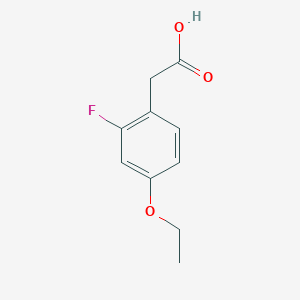
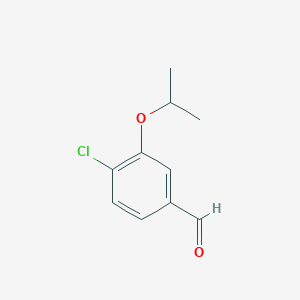
![3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine](/img/structure/B7963611.png)
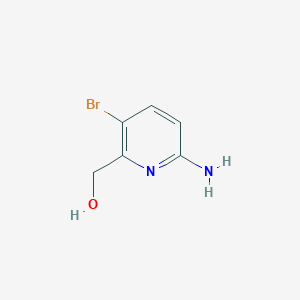
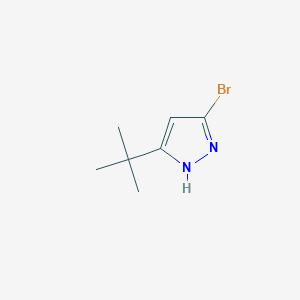
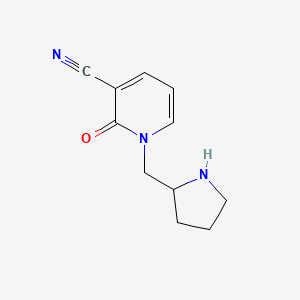
![Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B7963638.png)
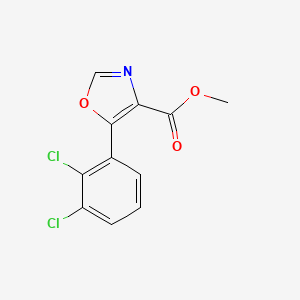
![Methyl (2S)-2-acetamido-3-[1-(triphenylmethyl)imidazol-4-YL]propanoate](/img/structure/B7963658.png)
![Methyl (2S)-2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetate](/img/structure/B7963670.png)
![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-diphenylpropanoate](/img/structure/B7963674.png)
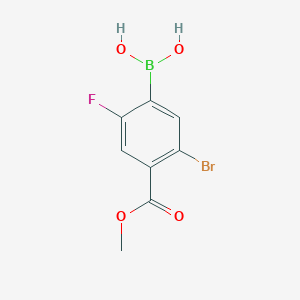
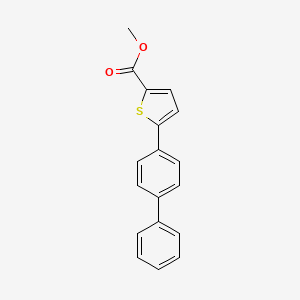
![Methyl 2-chloro-4-[4-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7963693.png)
